molecular formula C12H13F3O2 B8491252 5-tert-Butyl-2-hydroxy-3-(trifluoromethyl)benzaldehyde CAS No. 57477-83-5

5-tert-Butyl-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B8491252
CAS No.: 57477-83-5
M. Wt: 246.22 g/mol
InChI Key: HFSBPNMNMLXULL-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H13F3O2 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

57477-83-5

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

5-tert-butyl-2-hydroxy-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C12H13F3O2/c1-11(2,3)8-4-7(6-16)10(17)9(5-8)12(13,14)15/h4-6,17H,1-3H3

InChI Key

HFSBPNMNMLXULL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(F)(F)F)O)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.1 mole of 2-trifluoromethyl-4-tert-butylphenol and 0.1 mole of hexamethylenetretramine is dissolved in trifluoroacetic acid (150 ml.) and the mixture refluxed for 8 hours. After this time, 150 ml. of water and 50 ml. of concentrated hydrochloric acid is added. This mixture is then refluxed for 1/2 hour. The reaction mixture is cooled and extracted with ether (5 × 50 ml.) and the ether extract is dried over magnesium sulfate. The ether is evaporated and the residue is crystallized from ethanol to yield 3-trifluoromethyl-5-t-butyl salicylaldehyde.
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0.1 mol
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150 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3.41 g (15.5 mmol) of 2-trifluoromethyl-4-(1,1-dimethylethyl)phenol (see E. Stokker, et al, J. Med. Chem., 23:1414 (1980) as an example of how to obtain this material) and 2.24 g (16.0 mmol) of hexamethylenetetramine was refluxed in 30 ml of trifluroacetic acid for 5 hours. The solution was cooled to ambient temperature and diluted with 200 ml of water. The aqueous residue was extracted with hexane. The organic phase was washed with saturated sodium bicarbonate solution, dried and evaporated. The residue was chromatographed on 100 g of silica gel using hexane as eluent. There was obtained 1.54 g (6.25 mmol, 40%) of 2-hydroxy-3-trifluromethyl-5-(1,1-dimethylethyl)benzaldehyde as a white solid; mp 56°-57.5° C.
Quantity
3.41 g
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reactant
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2.24 g
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30 mL
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200 mL
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Reaction Step Four

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